REACTION_CXSMILES
|
O.O.C[N+]([O-])(C)C.[CH3:8]S(C)=O.[CH2:12]([Cl:14])Cl.C(O[C:18](=[O:20])[CH3:19])C.[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25]C.C(O[C:30](=O)[CH3:31])C>>[Cl:14][C:12]1[CH:8]=[C:19]([CH:18]=[O:20])[C:21]2[C:30]([CH:31]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2 |f:0.1.2,6.7|
|
Name
|
trimethylamine-N-oxide dihydrate
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
O.O.C[N+](C)(C)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Name
|
hexane ethylacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture thus obtained
|
Type
|
WASH
|
Details
|
was washed three times with aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C2=CC=CC=C2C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.44 mmol | |
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |